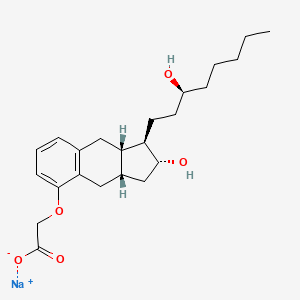
Treprostinil sodium
概要
説明
トレプロスチニルナトリウムは、化学的に安定した、プロスタサイクリンの三環式アナログです。 主に、肺動脈性肺高血圧症の治療のための血管拡張剤として使用され、肺動脈および全身動脈血管床の拡張を促進し、血小板凝集を阻害します 。 トレプロスチニルナトリウムは、皮下、静脈内、吸入、経口など、さまざまな製剤で入手できます .
準備方法
合成経路と反応条件: トレプロスチニルの合成には、クライゼン転位反応や触媒的パウソン-クハンド反応などの重要なステップが含まれます。 これらの反応は、プラグフローリアクターを使用して連続フローで行われ、収率と選択性が向上します 。 合成は(S) -エピクロルヒドリンから始まり、12の直線的なステップを経て14%の全体収率を実現します .
工業生産方法: トレプロスチニルナトリウムの工業生産には、その結晶形の調製が含まれ、安定性と吸湿性を高めます。 このプロセスには、目的の結晶形を得るために、有機溶媒と水の混合溶媒系を使用することが含まれます .
化学反応の分析
反応の種類: トレプロスチニルナトリウムは、次のようなさまざまな化学反応を起こします。
還元: 酸素の除去または水素の付加が含まれます。
置換: ある官能基が別の官能基に置き換わることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムや三酸化クロムなどの酸化剤が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。
置換: 一般的な試薬には、特定の条件下でのハロゲンまたは求核剤が含まれます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合があり、還元によりアルコールが生成される場合があります。
4. 科学研究への応用
トレプロスチニルナトリウムは、次のような幅広い科学研究への応用があります。
化学: 血管拡張メカニズムとプロスタサイクリンアナログを研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路および血小板凝集への影響について調査されています。
医学: 主に、肺動脈性肺高血圧症の治療および患者の運動能力の向上に使用されます.
産業: 新しい製薬製剤と薬物送達システムの開発に使用されます。
科学的研究の応用
Clinical Applications
-
Pulmonary Arterial Hypertension (PAH)
- Treprostinil sodium is primarily indicated for PAH, both in primary and secondary forms. It is used as an add-on therapy to endothelin receptor antagonists or phosphodiesterase-5 inhibitors.
- Case Study : In a pivotal study involving 235 patients, those receiving treprostinil showed significant improvement in exercise capacity, as measured by the six-minute walk distance (6MWD) after 12 weeks of treatment .
- Chronic Thromboembolic Pulmonary Hypertension (CTEPH)
- Peripheral Vascular Disease (PVD)
- Investigational Uses
Efficacy Data
Long-term Benefits
Long-term therapy with treprostinil has shown persistent benefits for patients with PAH and CTEPH. In one study, patients maintained significant improvements in functional capacity and quality of life over two years, with survival rates remaining high throughout the treatment period . The most common adverse effects included headache, nausea, and cough, which are consistent with prostanoid therapies.
Pharmacokinetics
The pharmacokinetic profile of treprostinil varies based on the route of administration:
- Inhalation : Rapid onset of action with peak plasma concentrations achieved within minutes.
- Subcutaneous and Intravenous : Steady-state concentrations reached within several hours; effective for long-term management.
A physiologically based pharmacokinetic model has been developed to optimize dosing strategies across different patient populations, including those with hepatic impairment .
作用機序
トレプロスチニルナトリウムは、肺動脈および全身動脈血管床の血管拡張を促進し、血小板凝集を阻害することにより効果を発揮します 。 抗血栓剤および強力な血管拡張剤として機能するプロスタグランジンであるプロスタサイクリンの安定したアナログとして作用します 。 主要な分子標的には、血管平滑筋細胞上のプロスタサイクリン受容体があり、サイクリックアデノシン一リン酸(cAMP)レベルの増加とそれに続く血管拡張につながります .
類似化合物:
トレプロスチニルナトリウムの独自性: トレプロスチニルナトリウムは、その化学的安定性、長い半減期、および複数の製剤(皮下、静脈内、吸入、経口)で入手できることが特徴です。 これらの特性により、より多くの治療選択肢が提供され、患者のコンプライアンスが向上します .
類似化合物との比較
Epoprostenol: Another synthetic prostacyclin used to treat pulmonary arterial hypertension.
Iloprost: A prostacyclin analogue used for similar indications but with different pharmacokinetic properties.
Uniqueness of Treprostinil Sodium: this compound is unique due to its chemical stability, longer half-life, and availability in multiple formulations (subcutaneous, intravenous, inhaled, and oral). These properties provide more treatment options and improve patient compliance .
特性
CAS番号 |
289480-64-4 |
|---|---|
分子式 |
C23H34NaO5 |
分子量 |
413.5 g/mol |
IUPAC名 |
sodium;2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate |
InChI |
InChI=1S/C23H34O5.Na/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);/t16-,17-,18+,19-,21+;/m0./s1 |
InChIキー |
RCKWZOAISRYANP-ZSESPEEFSA-N |
SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)[O-])O)O.[Na+] |
異性体SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
正規SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.[Na] |
外観 |
Solid powder |
ピクトグラム |
Acute Toxic; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
81846-19-7 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
((1R,2R,3AS,9AS)-2-hydroxy-1-((3S)-3-hydroxyoctyl)-2,3,3A,4,9,9A-hexahydro-1H-cylopent(b)naphthalen-5-yl)oxy)acetate Orenitram Remodulin trepostinil sodium treprostinil treprostinil diethanolamine treprostinil diolamin treprostinil diolamine treprostinil sodium UT-15 UT-15C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















